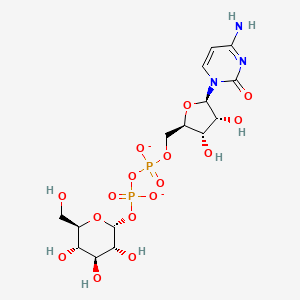

CDP-alpha-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O16P2-2 |

|---|---|

Molecular Weight |

563.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

CGPHZDRCVSLMCF-JZMIEXBBSA-L |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways of Cdp Alpha D Glucose

De Novo Synthesis from Monosaccharide Phosphates

De novo synthesis is the central pathway for producing CDP-alpha-D-glucose, initiated from a phosphorylated simple sugar.

The synthesis of this compound is catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), also commonly known as CDP-glucose pyrophosphorylase. wikipedia.org This enzyme facilitates a reversible reaction between Cytidine (B196190) Triphosphate (CTP) and alpha-D-glucose-1-phosphate. wikipedia.orgontosight.ai The reaction involves the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to the phosphate (B84403) group of alpha-D-glucose-1-phosphate, resulting in the formation of this compound and the release of an inorganic pyrophosphate (PPi) molecule. wikipedia.orgnih.gov

This enzymatic step is foundational for the biosynthesis of various cellular components, including 3,6-dideoxyhexoses like tyvelose (B24345), which are found in the O-antigens of lipopolysaccharides in pathogenic bacteria such as Salmonella typhi. pdbj.orgnih.govcaymanchem.com The gene rfbF encodes for this enzyme in Salmonella species. uniprot.orguniprot.org

The mechanism of the reaction catalyzed by glucose-1-phosphate cytidylyltransferase has been a subject of detailed investigation. Early studies on the enzyme from Salmonella enterica suggested that the reaction proceeds via a "ping-pong" Bi-Bi mechanism. nih.gov However, more recent and detailed kinetic and X-ray crystallographic analyses of the enzyme from Salmonella typhi have demonstrated that the catalysis proceeds through a sequential ordered Bi-Bi reaction mechanism. pdbj.orgnih.gov In this sequential mechanism, both substrates, CTP and alpha-D-glucose-1-phosphate, bind to the enzyme before any product is released. pdbj.orgaist.go.jp

The reaction requires a magnesium ion (Mg²⁺) as a cofactor, which plays a role in stabilizing the transition state. uniprot.orgaist.go.jp Key amino acid residues, including threonine, arginine, and lysine (B10760008), are involved in binding the nucleotide substrate within the enzyme's active site. pdbj.orgnih.gov

Kinetic studies have determined the Michaelis-Menten constants (Km) for the substrates and products of the S. typhi enzyme, providing insight into its substrate affinity.

| Substrate/Product | Km (μM) |

|---|---|

| CTP | 148 |

| alpha-D-glucose-1-phosphate | 52 |

| CDP-D-glucose | 11 |

| Pyrophosphate | 67 |

While the condensation reaction catalyzed by glucose-1-phosphate cytidylyltransferase is reversible, the biosynthetic pathway is rendered metabolically irreversible within the cell. The initial reaction itself has a small positive free-energy change, meaning it does not strongly favor product formation on its own. chegg.com

The forward momentum of the pathway is driven by the subsequent and rapid hydrolysis of the pyrophosphate (PPi) product. libretexts.org This hydrolysis is catalyzed by a ubiquitous and highly active enzyme called inorganic pyrophosphatase, which cleaves one PPi molecule into two molecules of inorganic phosphate (Pi). chegg.comlibretexts.org The hydrolysis of PPi is a highly exergonic reaction, releasing a significant amount of free energy (approximately -7 kcal/mol). nih.gov By rapidly removing one of the products (PPi), this second reaction effectively pulls the initial pyrophosphorylase reaction in the forward direction, ensuring the continuous synthesis of this compound. chegg.comfrontiersin.org This coupling of a slightly unfavorable reaction to a highly favorable one is a common strategy in biosynthetic pathways to ensure their irreversibility. libretexts.orgfrontiersin.org

Kinetic and Mechanistic Characterization of the Pyrophosphorylase Reaction

Comparative Analysis of Nucleotide Sugar Precursor Generation Systems

This compound is one of several types of nucleotide-activated sugars used in cellular metabolism. A comparative analysis with other major nucleotide sugars, such as UDP-glucose and GDP-mannose, highlights the specificity of these biosynthetic pathways.

The biosynthesis of different nucleotide sugars is distinguished primarily by the specific nucleoside triphosphate and the corresponding pyrophosphorylase enzyme involved. mdpi.com

This compound: As described, its synthesis utilizes Cytidine Triphosphate (CTP) and is catalyzed by glucose-1-phosphate cytidylyl transferase. wikipedia.org CDP-activated sugars are frequently precursors for specialized bacterial cell wall components and antibiotics. mdpi.comnih.gov For instance, CDP-glucose is the starting point for the synthesis of 3,6-dideoxyhexoses like paratose and tyvelose. acs.org

UDP-glucose: This is one of the most common nucleotide sugars in mammals and plants. mdpi.com Its synthesis involves the reaction of Uridine (B1682114) Triphosphate (UTP) with glucose-1-phosphate, catalyzed by UDP-glucose pyrophosphorylase. libretexts.org UDP-glucose is a central precursor in glycogen (B147801) synthesis and is also used to form UDP-galactose and UDP-glucuronic acid, which are vital for lactose (B1674315) synthesis and detoxification processes, respectively. libretexts.orgmdpi.com

GDP-mannose: The synthesis of GDP-mannose requires Guanosine (B1672433) Triphosphate (GTP) and mannose-1-phosphate, in a reaction catalyzed by mannose-1-phosphate guanylyl transferase. mdpi.com GDP-mannose is a key precursor for the synthesis of GDP-fucose and is essential for the glycosylation of many proteins in eukaryotes. mdpi.comacs.org

This specificity ensures that distinct pools of activated sugars are available for different downstream biosynthetic pathways, allowing for precise regulation of cellular metabolism.

| Nucleotide Sugar | Sugar Phosphate Precursor | Nucleoside Triphosphate | Enzyme (Pyrophosphorylase) |

|---|---|---|---|

| This compound | alpha-D-glucose-1-phosphate | CTP | Glucose-1-phosphate Cytidylyltransferase |

| UDP-glucose | alpha-D-glucose-1-phosphate | UTP | UDP-glucose Pyrophosphorylase |

| GDP-mannose | alpha-D-mannose-1-phosphate | GTP | Mannose-1-phosphate Guanylyltransferase |

Metabolic Fates and Biological Roles of Cdp Alpha D Glucose

Contribution to Complex Polysaccharide Biosynthesis

CDP-α-D-glucose is an essential precursor in the assembly of a wide array of complex polysaccharides across different domains of life. It functions as an activated form of glucose, facilitating its transfer to acceptor molecules in a variety of glycosylation reactions.

As a high-energy molecule, CDP-α-D-glucose readily donates its glucose moiety to growing glycan chains. ontosight.ai This process is catalyzed by specific glycosyltransferases, which recognize both the nucleotide sugar donor and the acceptor molecule, ensuring the precise assembly of complex carbohydrate structures. sigmaaldrich.com The energy stored in the pyrophosphate bond of CDP-α-D-glucose drives the formation of the glycosidic linkage. This role is fundamental to the biosynthesis of numerous glycans that are crucial for cellular structure and function. ontosight.ai In some organisms, other nucleotide sugars like ADP-glucose, GDP-glucose, TDP-glucose, and UDP-glucose can also serve as glucosyl donors, highlighting the diversity of pathways in glycan biosynthesis. ebi.ac.ukmdpi.com

While UDP-glucose is more commonly recognized as the direct precursor for cellulose (B213188) synthesis in plants, CDP-α-D-glucose also plays a role in the formation of cellulose and related β-1,4-glucans in certain organisms. ontosight.aiannualreviews.org In vitro studies have demonstrated that cellodextrin phosphorylase (CDP) can catalyze the synthesis of cellulose II, a crystalline allomorph of cellulose, using α-D-glucose 1-phosphate and a glucose acceptor. researchgate.netresearchgate.netrsc.org This enzymatic process allows for the controlled synthesis of cellulose oligomers, known as cellodextrins, which can self-assemble into crystalline structures. researchgate.netresearchgate.net

CDP-α-D-glucose is a key intermediate in the formation of the glycan chains of glycoproteins and glycolipids. ontosight.ai These complex molecules are integral components of cell membranes and are involved in a multitude of cellular processes, including cell recognition, signaling, and adhesion. frontiersin.org The glucose units derived from CDP-α-D-glucose are incorporated into the growing oligosaccharide chains that are subsequently attached to proteins or lipids. ontosight.ai For instance, in mammals, the synthesis of the functional O-mannosyl glycan of α-dystroglycan, a protein critical for muscle and brain development, involves nucleotide sugars. researchgate.netnih.gov Defects in the glycosylation of α-dystroglycan can lead to certain forms of congenital muscular dystrophy. researchgate.netnih.gov

Involvement in Cellulose Biosynthesis Pathways

Central Intermediate in Deoxysugar Biosynthesis in Prokaryotes

In prokaryotes, particularly Gram-negative bacteria, CDP-α-D-glucose serves as a crucial branching point for the biosynthesis of a variety of deoxysugars. researchgate.net These unusual sugars are often key components of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane.

CDP-α-D-glucose is the starting point for the intricate biosynthetic pathways that produce 3,6-dideoxyhexoses. acs.org These sugars are significant antigenic determinants in many pathogenic bacteria. acs.orgdntb.gov.ua The biosynthesis begins with the conversion of α-D-glucose-1-phosphate and CTP to CDP-α-D-glucose by the enzyme α-D-glucose-1-phosphate cytidylyltransferase. caymanchem.combiomol.com Subsequently, CDP-glucose 4,6-dehydratase catalyzes the formation of CDP-4-keto-6-deoxy-D-glucose. uniprot.orgnih.gov This intermediate is then acted upon by a series of enzymes to generate the various 3,6-dideoxyhexoses.

The production of CDP-4-keto-3,6-dideoxy-D-glucose is a key step and is catalyzed by CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase (E1). nih.govnih.govwisc.edu This compound serves as a common precursor for paratose, tyvelose (B24345), abequose, and ascarylose (B1226638). nih.govnih.govwisc.edu The final steps in the synthesis of these individual deoxysugars are catalyzed by specific synthases and epimerases. For example, CDP-paratose synthase catalyzes the formation of CDP-paratose from CDP-4-dehydro-3,6-dideoxy-α-D-glucose. acs.orgqmul.ac.uk Similarly, CDP-abequose synthase is responsible for the synthesis of CDP-abequose. uniprot.org The biosynthesis of ascarylose also proceeds through a CDP-linked pathway. dntb.gov.uaresearchgate.net

Table 1: Key Enzymes in the Biosynthesis of 3,6-Dideoxyhexoses from CDP-α-D-glucose

| 3,6-Dideoxyhexose (B1251815) | Key Precursor | Key Enzyme(s) | Enzyme Commission (EC) Number |

| Paratose | CDP-4-dehydro-3,6-dideoxy-α-D-glucose | CDP-paratose synthase | 1.1.1.342 qmul.ac.ukkegg.jp |

| Tyvelose | CDP-4-dehydro-3,6-dideoxy-α-D-glucose | Involved in its synthesis is CDP-paratose synthase | 1.1.1.342 qmul.ac.ukkegg.jp |

| Abequose | CDP-4-dehydro-3,6-dideoxy-α-D-glucose | CDP-abequose synthase | 1.1.1.341 uniprot.orggenome.jp |

| Ascarylose | CDP-4-keto-3,6-dideoxy-D-glucose | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase, CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductase | 5.1.3.10, 1.1.1.- dntb.gov.uanih.gov |

The 3,6-dideoxyhexoses derived from CDP-α-D-glucose are integral components of the O-antigen portion of lipopolysaccharides in many Gram-negative bacteria, including species of Salmonella and Yersinia. acs.orgdntb.gov.uakegg.jpnih.gov The O-antigen is a highly variable polysaccharide chain that extends from the bacterial surface and is a major target for the host immune response. researchgate.net The specific composition and linkages of the sugars in the O-antigen determine the serotype of the bacterium. nih.gov

The genes responsible for the biosynthesis of these O-antigen-specific sugars are typically located in a gene cluster, often referred to as the rfb cluster. acs.orgnih.gov For example, in Salmonella enterica, the genes for the synthesis of paratose and tyvelose are found in this cluster. qmul.ac.uk Similarly, the asc (ascarylose) region in Yersinia pseudotuberculosis contains the genes for ascarylose biosynthesis. dntb.gov.ua The presence of these unique CDP-derived deoxysugars in the O-antigen is critical for the pathogenicity and virulence of these bacteria. nih.gov

Table 2: Examples of Bacterial O-Antigens Containing CDP-α-D-glucose-Derived Sugars

| Bacterial Species | O-Antigen Component | Precursor |

| Salmonella enterica serovar Typhi | Paratose, Tyvelose | CDP-α-D-glucose acs.orgqmul.ac.uk |

| Salmonella enterica serovar Typhimurium | Abequose | CDP-α-D-glucose uniprot.org |

| Yersinia pseudotuberculosis | Ascarylose, Paratose, Tyvelose, Abequose | CDP-α-D-glucose dntb.gov.ua |

| Escherichia coli | Various, including CDP-derived sugars | CDP-α-D-glucose nih.gov |

Involvement in Capsular Polysaccharide Biosynthesis

Cytidine (B196190) diphosphate (B83284) alpha-D-glucose (CDP-α-D-glucose) is a critical activated sugar nucleotide that serves as a key precursor in the biosynthesis of complex polysaccharides, particularly the capsular polysaccharides (CPS) and O-antigens of lipopolysaccharides (LPS) in a variety of bacteria. wisc.eduannualreviews.orgmdpi.com These surface polysaccharides are crucial for bacterial survival, acting as a protective barrier against the host immune system and contributing significantly to the bacterium's virulence and serological specificity. wisc.edunih.govfrontiersin.org

The biosynthesis of these polysaccharides often involves rare and immunodominant sugars, such as 3,6-dideoxyhexoses. nih.govoup.com The pathway to these unique sugars frequently begins with CDP-α-D-glucose. acs.org In pathogenic Gram-negative bacteria like Salmonella typhi and Yersinia pseudotuberculosis, CDP-α-D-glucose is the starting point for the synthesis of 3,6-dideoxyhexoses such as paratose, tyvelose, and abequose. wisc.eduacs.org These sugars are the primary antigenic determinants of the O-antigen portion of LPS. wisc.eduacs.org

The initial and committing step in these pathways is the formation of CDP-α-D-glucose from α-D-glucose-1-phosphate and CTP, a reaction catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33). wisc.eduuniprot.orgcaymanchem.com Following its synthesis, CDP-α-D-glucose is converted into CDP-4-keto-6-deoxy-D-glucose by the enzyme CDP-D-glucose 4,6-dehydratase. wisc.edu This intermediate is then further modified by a series of enzymes to produce the specific 3,6-dideoxyhexose required for the O-antigen of that particular bacterial serotype. nih.govoup.com

In addition to its role in O-antigen synthesis, CDP-α-D-glucose is also a precursor for other components of capsular polysaccharides. For instance, in Campylobacter jejuni serotype HS:5, a pathway has been elucidated for the synthesis of CDP-6-D-glucitol, a component of its capsular polysaccharide. nih.govacs.org This pathway involves the formation of CDP-6-D-fructose from fructose-6-phosphate (B1210287) and CTP, which is then reduced to CDP-6-D-glucitol. nih.govacs.org Furthermore, CDP-activated alditols like CDP-glycerol and CDP-ribitol are essential for the synthesis of teichoic acids, which are major components of the cell wall in many Gram-positive bacteria. mdpi.com

The enzymes involved in these biosynthetic pathways are highly specific and represent potential targets for the development of novel antimicrobial agents, as these pathways are often essential for bacterial virulence and are absent in humans. frontiersin.orgnih.gov

Table 1: Examples of CDP-alpha-D-glucose Involvement in Polysaccharide Biosynthesis

| Organism | Polysaccharide Component | Precursor Derived from CDP-α-D-glucose | Key Enzyme(s) | Reference(s) |

| Salmonella typhi | O-antigen (contains tyvelose) | CDP-D-tyvelose | Glucose-1-phosphate cytidylyltransferase, CDP-D-glucose 4,6-dehydratase, CDP-paratose synthase | wisc.eduacs.orguniprot.orgwisc.edu |

| Yersinia pseudotuberculosis | O-antigen (contains paratose, tyvelose, or abequose) | CDP-3,6-dideoxyhexoses | Glucose-1-phosphate cytidylyltransferase, DdhA, DdhB, DdhC, DdhD | nih.govoup.comoup.com |

| Campylobacter jejuni (HS:5) | Capsular Polysaccharide (contains D-glucitol-6-phosphate) | CDP-6-D-glucitol | A sugar nucleotidyltransferase and an NAD(P)-dependent oxidoreductase that form and reduce CDP-6-D-fructose, respectively. | nih.govacs.org |

| Various Gram-positive bacteria | Teichoic Acids | CDP-glycerol, CDP-ribitol | Glycerol-3-phosphate cytidylyltransferase, Ribitol-5-phosphate cytidylyltransferase | mdpi.com |

Substrate Interactions with Glycogen (B147801) Metabolism Enzymes (e.g., Glycogenin)

Glycogenin is a key enzyme in the initiation of glycogen synthesis, acting as a primer by autocatalytically adding the first few glucose residues to itself from a sugar nucleotide donor. qmul.ac.ukresearchgate.net The presumed natural substrate for this glucosylation in vivo is UDP-α-D-glucose. nih.govnih.gov However, studies on the substrate specificity of glycogenin have revealed its ability to utilize other nucleotide sugars.

Research has demonstrated that glycogenin can effectively use certain pyrimidine (B1678525) nucleotide diphosphate glucoses as substrates, while purine (B94841) nucleotides are not utilized. nih.govnih.gov Specifically, in addition to UDP-glucose, glycogenin can use CDP-α-D-glucose and TDP-α-D-glucose for its self-glucosylation activity. qmul.ac.uknih.govgenome.jp The rate of glucose transfer from CDP-α-D-glucose is significant, reaching approximately 70% of the rate observed with UDP-α-D-glucose. nih.gov

This interaction is notably specific to glycogenin. In contrast, glycogen synthase, the enzyme responsible for elongating the glycogen chain after the initial priming by glycogenin, cannot use CDP-α-D-glucose as a glucosyl donor. nih.gov This differential substrate specificity provides a valuable experimental tool, allowing for the specific assay of glycogenin activity even in the presence of glycogen synthase. nih.gov The activity of glycogenin with these substrates has an absolute requirement for the manganese ion (Mn²⁺), and it is inhibited by nucleotides such as ATP, UTP, UDP, and particularly CDP. nih.gov

Table 2: Substrate Specificity of Glycogenin

| Substrate | Utilization by Glycogenin | Relative Rate of Utilization (approx.) | Utilization by Glycogen Synthase | Reference(s) |

| UDP-α-D-glucose | Yes (Natural Substrate) | 100% | Yes | qmul.ac.uknih.govnih.gov |

| CDP-α-D-glucose | Yes | 70% | No | qmul.ac.uknih.govnih.gov |

| TDP-α-D-glucose | Yes | Not specified | No | qmul.ac.uknih.govgenome.jp |

| ADP-α-D-glucose | No | 0% | No | qmul.ac.uk |

| GDP-α-D-glucose | No | 0% | No | qmul.ac.uk |

Implications of this compound Metabolism in Glycobiology

The metabolism of CDP-α-D-glucose holds significant implications for the broader field of glycobiology, which studies the structure, biosynthesis, and function of glycans. wikipedia.org The pathways originating from CDP-α-D-glucose are particularly important in microbiology, as they lead to the synthesis of unique and often immunogenic glycans on the surface of bacteria. wisc.edunih.gov

A major area of significance lies in the study of bacterial pathogenesis. frontiersin.org The 3,6-dideoxyhexoses, such as tyvelose and paratose, derived from CDP-α-D-glucose are key components of the O-antigen in many Gram-negative pathogens, including Salmonella and Yersinia species. wisc.eduacs.org These sugars are often the primary determinants of the serological specificity of these bacteria and are crucial for their virulence. wisc.edu Understanding the biosynthesis of these molecules provides insight into host-pathogen interactions and the mechanisms of immune evasion. nih.gov Because these pathways are absent in humans, the enzymes involved, such as glucose-1-phosphate cytidylyltransferase and CDP-D-glucose 4,6-dehydratase, are considered attractive targets for the development of novel antibacterial therapies. wisc.edufrontiersin.orgwisc.edu

Furthermore, the study of CDP-α-D-glucose and its derivatives provides valuable tools for biochemical research. As mentioned, the fact that glycogenin can utilize CDP-α-D-glucose while glycogen synthase cannot, offers a specific method to dissect the initial steps of glycogen biosynthesis. nih.gov This allows researchers to investigate the priming mechanism of glycogen synthesis in detail, separate from the subsequent elongation reactions.

The diversity of activated sugars in bacteria, including CDP-sugars, highlights the metabolic adaptability of these organisms. mdpi.com Beyond the well-known 3,6-dideoxyhexoses, CDP-activated sugars like CDP-ribitol and CDP-glycerol are fundamental building blocks for teichoic acids in Gram-positive bacteria, which play roles in cell wall structure, ion homeostasis, and pathogenesis. mdpi.com The study of these pathways contributes to a more comprehensive understanding of bacterial cell wall architecture and its importance in bacterial physiology and infection.

Enzymology and Structural Biology of Cdp Alpha D Glucose Modifying Enzymes

Glucose-1-phosphate Cytidylyltransferase (CDP-glucose Pyrophosphorylase)

Glucose-1-phosphate Cytidylyltransferase, also known as CDP-glucose Pyrophosphorylase, is a vital enzyme that catalyzes the formation of CDP-D-glucose from cytidine (B196190) triphosphate (CTP) and alpha-D-glucose-1-phosphate. ontosight.aiwikipedia.org This reaction is a critical step in the biosynthesis of cell-surface polysaccharides in many pathogenic bacteria. nih.gov

Molecular Architecture and Oligomerization States (e.g., Hexameric Forms)

The Glucose-1-phosphate Cytidylyltransferase from Salmonella typhi exhibits a remarkable hexameric structure with 32-point group symmetry. nih.gov This complex assembly is a fully integrated hexamer, where the active sites are formed by the association of multiple subunits. nih.gov This is in contrast to the related glucose-1-phosphate thymidylyltransferases, which are typically tetrameric and have active sites contained within a single subunit. nih.gov The hexameric state of the cytidylyltransferase is stabilized by an extensive hydrophobic core, which is a key feature of its quaternary structure. researchgate.net

Active Site Configuration and Substrate Binding Motifs

The active site of Glucose-1-phosphate Cytidylyltransferase is uniquely formed at the interface of two subunits of the hexamer. nih.gov When the product, CDP-glucose, is bound, the binding pocket is shared between these two subunits. nih.gov However, structural analysis of the enzyme complexed with MgCTP reveals that the nucleotide binding pocket is contained within a single subunit. nih.gov Key residues involved in the binding of the nucleotide include Thr14, Arg15, Lys25, and Arg111. nih.gov The binding of the glucose-1-phosphate substrate is facilitated by interactions with residues from an adjacent subunit, with Lys179 potentially stabilizing the phosphate (B84403) group. aist.go.jp

Mechanistic Models of Catalysis and Transition State Analysis

The catalytic mechanism of Glucose-1-phosphate Cytidylyltransferase proceeds via a sequential ordered Bi-Bi mechanism, where CTP binds first, followed by glucose-1-phosphate. nih.govcsic.es The reaction is initiated by a nucleophilic attack of a phosphoryl oxygen of glucose-1-phosphate on the alpha-phosphate of CTP. aist.go.jpcsic.es This leads to an SN2-like transition state, which is stabilized by several key residues, including Arg15, Lys25, and Lys179, as well as magnesium ions complexed with the phosphate groups of CTP. aist.go.jp The final step involves the release of diphosphate (B83284) to form the product, CDP-glucose. aist.go.jp

CDP-D-glucose 4,6-Dehydratase (EC 4.2.1.45)

CDP-D-glucose 4,6-Dehydratase is an essential enzyme that catalyzes the irreversible conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. researchgate.netwikipedia.org This reaction is the first committed step in the biosynthesis of various 3,6-dideoxyhexoses, which are important antigenic determinants in the lipopolysaccharides of many Gram-negative bacteria. wisc.edunih.gov

NAD+-Dependent Oxidation-Reduction Mechanism

The catalytic mechanism of CDP-D-glucose 4,6-Dehydratase is a complex, multi-step process that is dependent on the cofactor NAD+. acs.orgrcsb.org The reaction begins with the oxidation of the 4'-hydroxyl group of the glucose moiety. wisc.edu A highly conserved tyrosine residue (Tyr157 in the Yersinia pseudotuberculosis enzyme and Tyr159 in the Salmonella typhi enzyme) acts as the catalytic base, abstracting a proton from the 4'-hydroxyl. wisc.eduacs.org Concurrently, a hydride ion is transferred from C-4 of the sugar to the NAD+ cofactor, forming NADH and a CDP-4-keto-D-glucose intermediate. acs.orgrcsb.org

Following the oxidation step, a dehydration reaction occurs. It is proposed that a lysine (B10760008) residue (Lys134 in Y. pseudotuberculosis) or a pair of residues (Asp135 and Lys136 in S. typhi) facilitates the abstraction of a proton from C-5' of the intermediate. wisc.eduacs.org This leads to the elimination of water and the formation of a CDP-4-keto-Δ5,6-glucoseen intermediate. acs.org The final step involves the reduction of this intermediate by the newly formed NADH, with reprotonation at C-5' likely mediated by the same lysine residue, to yield the final product, CDP-4-keto-6-deoxy-D-glucose. acs.org

Structural Characteristics within the Short-Chain Dehydrogenase/Reductase (SDR) Superfamily

CDP-D-glucose 4,6-Dehydratase is a member of the large and diverse Short-Chain Dehydrogenase/Reductase (SDR) superfamily of enzymes. wisc.edurcsb.org These enzymes are characterized by a conserved structural fold, typically featuring a Rossmann fold for NAD(P)+ binding. wisc.eduacs.org The structure of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis was the first of a CDP-nucleotide utilizing dehydratase from the SDR family to be determined. acs.orgrcsb.org

The enzyme exists as a tetramer, with each subunit comprising two domains. wisc.edunih.gov The N-terminal domain contains the Rossmann fold responsible for binding the NAD+ cofactor, while the C-terminal domain is primarily involved in binding the CDP portion of the substrate. wisc.edunih.gov A key characteristic of the SDR superfamily is the presence of a conserved YXXXK motif, where the tyrosine residue plays a crucial role in catalysis, as described in the mechanism above. wisc.edu Another signature motif, GXXXGXG, is involved in dinucleotide binding. wisc.edu The structure of CDP-D-glucose 4,6-dehydratase provides a clear example of how these conserved motifs are utilized in the specific context of CDP-glucose modification.

Role in Initiating Deoxygenation Pathways

The journey towards deoxysugars begins with the action of CDP-D-glucose 4,6-dehydratase (Eod), an enzyme that catalyzes the first committed and irreversible step in these biosynthetic pathways. annualreviews.orgwisc.edu This enzyme converts CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. wisc.edu This reaction is a critical activation step, preparing the sugar for subsequent deoxygenation events. wisc.edu The mechanism involves an NAD+-dependent intramolecular oxidation-reduction, where the 4'-hydroxyl group of the glucose moiety is oxidized, and the 6'-hydroxyl group is removed. wisc.edu This initial dehydration at the C-6 position is a common feature in the biosynthesis of all 6-deoxyhexoses. acs.org

The formation of the 4-keto-6-deoxy intermediate is pivotal as it facilitates the subsequent removal of other hydroxyl groups, a hallmark of deoxysugar synthesis. annualreviews.org For instance, the biosynthesis of 3,6-dideoxyhexoses like paratose, tyvelose (B24345), and ascarylose (B1226638) all proceed through this common intermediate derived from CDP-D-glucose. annualreviews.orgnih.govutexas.edu

Downstream Enzymes in Deoxysugar Synthesis Cascades

Following the initial dehydration, a series of downstream enzymes, including synthases, dehydratases, epimerases, and reductases, act upon the CDP-4-keto-6-deoxy-glucose intermediate to generate the final dideoxyhexose products. annualreviews.org

Catalytic Properties and Specificity of CDP-Paratose Synthase (EC 1.1.1.342)

CDP-paratose synthase, also known by its gene name rfbS, is a key enzyme in the biosynthesis of the 3,6-dideoxyhexoses CDP-paratose and CDP-tyvelose. acs.orgnih.gov It is classified as a CDP-alpha-D-paratose:NADP+ 4-oxidoreductase. genome.jpqmul.ac.uk This enzyme catalyzes the reduction of the C-4 keto group of CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose to produce CDP-paratose. acs.orgnih.gov

Catalytic Properties:

Structure: CDP-paratose synthase is a homodimeric protein. acs.orgnih.gov

Coenzyme Preference: The enzyme shows a distinct preference for NADPH over NADH as the reducing coenzyme. acs.orgnih.gov

Kinetic Mechanism: Detailed kinetic analyses, including bisubstrate kinetics, product inhibition, and dead-end competitive inhibition studies, suggest that the enzyme follows a Theorell-Chance mechanism. acs.orgnih.gov

Equilibrium: The catalytic equilibrium strongly favors the formation of the reduced sugar product, CDP-paratose, and the oxidized coenzyme, NADP+. acs.orgnih.gov

Specificity: The enzyme exhibits high specificity for its substrates. The gene rfbS is found in Salmonella serogroups A and D, leading to the production of paratose. nih.govasm.org In contrast, Salmonella group B strains possess the rfbJ gene, which encodes abequose synthase, highlighting the specificity of these enzymes in determining the final immunodominant sugar of the O-antigen. nih.govasm.org

| Enzyme Property | Finding |

| EC Number | 1.1.1.342 genome.jpqmul.ac.uk |

| Systematic Name | CDP-alpha-D-paratose:NADP+ 4-oxidoreductase genome.jpqmul.ac.uk |

| Structure | Homodimer acs.orgnih.gov |

| Coenzyme | Prefers NADPH over NADH acs.orgnih.gov |

| Kinetic Mechanism | Theorell-Chance acs.orgnih.gov |

| Substrate | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose acs.orgnih.gov |

| Product | CDP-paratose acs.orgnih.gov |

Mechanisms of Dideoxyhexose Formation by Dehydratases, Epimerases, and Reductases

The formation of 3,6-dideoxyhexoses is a multi-step process involving a cascade of enzymatic reactions. annualreviews.org

Dehydratases: The C-3 deoxygenation is a particularly complex step. In the biosynthesis of ascarylose, this is accomplished by the synergistic action of two enzymes: CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase (E1) and its partner, CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase reductase (E3). annualreviews.org E1 is a unique pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme that also contains an iron-sulfur cluster. annualreviews.orgnih.gov The reaction begins with the formation of a Schiff base between PMP and the C-4 keto group of the substrate. annualreviews.orgnih.gov This is followed by dehydration to form a glucoseen intermediate, which is then reduced. nih.gov

Epimerases: Epimerases are responsible for inverting the stereochemistry at specific carbon centers. For example, in the biosynthesis of CDP-L-ascarylose, a 5-epimerase inverts the C-5 configuration of the dideoxyhexulose intermediate. annualreviews.org Another example is CDP-tyvelose 2-epimerase (rfbE), which converts CDP-paratose to CDP-tyvelose in Salmonella group D strains by acting on the C-2 position. nih.govasm.org These epimerases often utilize a tightly bound NAD+ cofactor to mediate a transient oxidation-reduction at the target carbon. asm.org

Reductases: The final step in many dideoxyhexose pathways is the stereospecific reduction of a keto group. annualreviews.org CDP-paratose synthase itself is a reductase, specifically a ketohexose reductase. nih.gov In the ascarylose pathway, a C-4 reductase (Ered) catalyzes the final reduction to yield CDP-L-ascarylose. annualreviews.org These reductases are crucial for establishing the final stereochemistry of the sugar.

Coenzyme Requirements and Stereospecificity of Reactions

The enzymes involved in deoxysugar synthesis from CDP-glucose have specific coenzyme requirements that are critical for their catalytic function and stereochemical outcomes.

Coenzyme Requirements:

NAD+: CDP-D-glucose 4,6-dehydratase (Eod) requires NAD+ for its catalytic activity. acs.org Interestingly, the enzyme from Yersinia binds only one molecule of NAD+ per enzyme dimer and exhibits a much higher affinity for NADH, which can remain sequestered until the substrate binds. acs.org

NADPH: CDP-paratose synthase has a strong preference for NADPH as the hydride donor for the reduction of the C-4 keto group. acs.orgnih.gov The enzyme displays a very high affinity for NADPH, with a dissociation constant (Kia) significantly lower than the Km for the coenzyme. acs.orgnih.gov

PMP and Iron-Sulfur Clusters: The C-3 dehydratase (E1) is a rare example of a B6-dependent enzyme that uses pyridoxamine 5'-phosphate (PMP) and also contains a [2Fe-2S] cluster, which is essential for its activity. annualreviews.orgnih.govnih.gov The reductase partner, E3, contains FAD and a [2Fe-2S] center. nih.gov

Stereospecificity:

The reduction catalyzed by CDP-paratose synthase is highly stereospecific. It involves the transfer of the pro-S hydrogen from the C-4' position of NADPH to the C-4 position of the ketohexulose substrate. acs.orgnih.gov

The various reductases and epimerases in the different dideoxyhexose pathways exhibit distinct stereospecificities, leading to the formation of different sugar products like abequose, paratose, and tyvelose from a common intermediate. utexas.edu For instance, two different keto-reductases with different stereospecificities are responsible for producing either CDP-D-abequose or CDP-D-paratose. utexas.edu

| Enzyme | Coenzyme(s) | Stereospecificity Detail |

| CDP-D-glucose 4,6-dehydratase (Eod) | NAD+ acs.org | Initiates the pathway by creating a 4-keto-6-deoxy intermediate. wisc.edu |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase (E1) | PMP, [2Fe-2S] cluster annualreviews.orgnih.gov | Catalyzes C-3 deoxygenation via a PMP-adduct and radical mechanism. nih.gov |

| CDP-paratose synthase | NADPH acs.orgnih.gov | Stereospecific transfer of the pro-S hydride from NADPH to C-4 of the substrate. acs.orgnih.gov |

| CDP-tyvelose 2-epimerase | NAD+ asm.org | Inverts stereochemistry at C-2. nih.gov |

Regulation of Cdp Alpha D Glucose Metabolic Flux

Genetic Regulation of CDP-alpha-D-glucose Biosynthetic and Catabolic Enzymes

The biosynthesis of CDP-α-D-glucose is primarily catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase. wikipedia.org This enzyme facilitates the reaction between cytidine (B196190) triphosphate (CTP) and glucose-1-phosphate to produce CDP-α-D-glucose and pyrophosphate. wikipedia.org The expression of the gene encoding this enzyme is a critical point of regulation. In many organisms, the synthesis of enzymes involved in nucleotide and carbohydrate metabolism is controlled by master transcriptional regulators. For instance, in some bacteria, the expression of genes related to carbohydrate metabolism is influenced by the catabolite control protein A (CcpA). plos.org The expression of genes for nucleotide biosynthesis can also be regulated by transcription factors such as MYC, which is known to control the expression of enzymes in nucleotide biosynthetic pathways. oup.com

Conversely, the enzymes responsible for the catabolism or further modification of CDP-α-D-glucose are also subject to genetic regulation. For example, in bacteria, the synthesis of O-antigens utilizes CDP-α-D-glucose as a precursor for the formation of deoxy sugars like paratose and tyvelose (B24345). wikipedia.org The genes responsible for these downstream enzymatic steps are often organized in operons, allowing for coordinated regulation in response to specific cellular needs or environmental cues.

Allosteric Modulation and Feedback Inhibition Mechanisms

Allosteric regulation provides a rapid mechanism to fine-tune the metabolic flux of CDP-α-D-glucose in response to the immediate metabolic state of the cell. The enzymes involved in the synthesis of nucleotide sugars are often subject to feedback inhibition by their products or downstream metabolites. nih.gov For instance, evidence suggests that CDP-3,6-dideoxyhexoses can exert feedback inhibition on CDP-D-glucose pyrophosphorylase. capes.gov.br

Interconnections with Nucleotide and Carbohydrate Metabolic Networks

The metabolism of CDP-α-D-glucose is deeply embedded within the larger networks of nucleotide and carbohydrate metabolism. The synthesis of CDP-α-D-glucose directly draws from the pools of CTP and glucose-1-phosphate, linking its production to both nucleotide and carbohydrate availability. wikipedia.org

Similarly, the supply of glucose-1-phosphate connects CDP-α-D-glucose synthesis to central carbohydrate metabolism. Glucose-1-phosphate is an intermediate in both glycogenolysis (glycogen breakdown) and glycogenesis (glycogen synthesis), and it can be interconverted with glucose-6-phosphate, a central molecule in glycolysis. uomustansiriyah.edu.iqcaymanchem.com This interconnection ensures that the synthesis of CDP-α-D-glucose is responsive to the cell's glucose availability and energy requirements. The metabolic switch between glycolysis and oxidative phosphorylation, for example, can significantly alter the flux of glucose and its derivatives, thereby influencing the pool of glucose-1-phosphate available for CDP-α-D-glucose synthesis. frontiersin.org

Furthermore, CDP-α-D-glucose itself can be a substrate for various enzymes, leading to the formation of other activated sugars or participating in the synthesis of complex polysaccharides. nih.gov For example, it can be utilized by glycogenin, although UDP-glucose is the primary substrate. wikipedia.orgnih.gov This highlights the crosstalk and potential for substrate competition between different pathways utilizing activated sugar molecules.

Table of Enzymes and Regulatory Molecules

| Enzyme | Gene (Example Organism) | Substrates | Products | Activators | Inhibitors |

|---|---|---|---|---|---|

| Glucose-1-phosphate cytidylyltransferase | Salmonella typhi | CTP, Glucose-1-phosphate | CDP-α-D-glucose, Pyrophosphate | - | CDP-3,6-dideoxyhexoses capes.gov.br |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Cytidine diphosphate-alpha-D-glucose | CDP-α-D-glucose |

| Cytidine triphosphate | CTP |

| Glucose-1-phosphate | G1P |

| Pyrophosphate | PPi |

| Adenosine diphosphate-glucose | ADP-glucose |

| 3-phosphoglycerate | 3-PGA |

| Fructose-1,6-bisphosphate | FBP |

| Inorganic phosphate (B84403) | Pi |

| Uridine (B1682114) diphosphate-glucose | UDP-glucose |

| Phosphoribosyl pyrophosphate | PRPP |

| Glucose-6-phosphate | G6P |

| Paratose | |

| Tyvelose |

Advanced Research Methodologies for Cdp Alpha D Glucose Investigation

Quantitative Analysis of CDP-alpha-D-glucose and its Derivatives

Accurate measurement and identification of this compound within complex biological mixtures are fundamental to understanding its metabolic role. High-Performance Liquid Chromatography and Mass Spectrometry are the principal technologies employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of nucleotide sugars like this compound from cellular extracts. The technique's versatility allows for various separation modes depending on the specific analytical challenge.

Anion-Exchange Chromatography : This is a widely used method that separates nucleotides based on the negative charges of their phosphate (B84403) groups. A salt gradient is typically used for elution.

Hydrophilic Interaction Chromatography (HILIC) : HILIC is effective for separating highly polar compounds and is well-suited for the analysis of nucleotide pools in bacterial and other cells. biorxiv.org It is often coupled with mass spectrometry for enhanced specificity. biorxiv.org

Reverse-Phase HPLC : While less common for direct analysis due to the high polarity of CDP-glucose, this method can be used, sometimes with ion-pairing reagents to improve retention.

A developed HPLC technique successfully achieved baseline separation of four different CDP-sugars, which was instrumental for conducting enzyme assays and analyzing synthesized products. nih.gov For quantitative analysis, especially when target components are in low concentrations, post-column derivatization can be employed to attach a fluorophore, enabling highly sensitive and selective fluorescence detection. jasco-global.com

Table 1: Example HPLC Conditions for Nucleotide Sugar Analysis

| Parameter | Condition Example 1 (HILIC) | Condition Example 2 (Anion Exchange) |

|---|---|---|

| Column | ZIC-HILIC (150 x 4.6 mm) | Finepak GEL SA-121 (6.0 mmI.D. x 100 mmL) |

| Mobile Phase | A: 10 mM Ammonium Acetate (pH 5); B: 90% Acetonitrile with 10% of 100 mM Ammonium Acetate (pH 5) | A: 0.25 M Borate Buffer (pH 8.0); B: 0.60 M Borate Buffer (pH 9.0) |

| Elution Type | Gradient | Gradient |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Detection | Mass Spectrometry (MS) | Fluorescence (with post-column derivatization) |

This table presents typical parameters used in HPLC methods for the analysis of polar metabolites like nucleotide sugars. biorxiv.orgjasco-global.com

Mass spectrometry is an indispensable tool for confirming the identity of this compound and elucidating the structure of its derivatives. Soft ionization techniques, such as Electrospray Ionization (ESI), allow for the analysis of polar and thermally fragile molecules like nucleotide sugars. nih.gov

Molecular Weight Determination : MS provides a highly accurate mass-to-charge (m/z) ratio, which can confirm the molecular formula of the compound. For instance, ESI-MS in negative ion mode was used to confirm the formation of a CDP-sugar derivative with an observed peak at m/z 566.06, consistent with its expected mass. nih.gov

Structural Elucidation : Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides structural information, allowing researchers to identify the constituent parts of the molecule (cytidine, ribose, diphosphate (B83284), and the glucose moiety). This is crucial for distinguishing between isomers, as different arrangements of atoms can lead to unique fragmentation pathways. escholarship.org A multidimensional MS-based workflow can reveal the sequence, composition, and linkages of oligosaccharides, a methodology adaptable to nucleotide sugars. escholarship.org

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

Enzymatic Characterization and Kinetic Studies

Investigating the enzymes that synthesize and utilize this compound is key to understanding its biological function. This involves producing active enzymes and assaying their specific activities.

To obtain sufficient quantities of pure, active enzyme for characterization, researchers typically use recombinant protein expression systems. The most common approach involves genetically engineering Escherichia coli.

The general workflow is as follows:

Cloning : The gene encoding the enzyme of interest (e.g., CDP-glucose pyrophosphorylase) is amplified via PCR and cloned into an expression vector, such as pET28a or pET100/D-Topo. nih.govacs.org

Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21 (DE3) or BL21 Star. nih.govacs.org

Induction : The E. coli culture is grown to a specific optical density, and then protein expression is induced by adding isopropyl β-d-1-thiogalactopyranoside (IPTG). nih.gov

Purification : After expression, the cells are harvested, lysed, and the target protein is purified from the cell extract, often using affinity chromatography based on a tag (e.g., His-tag) incorporated during the cloning step.

This strategy has been successfully used to produce and purify enzymes like GDP-d-glucose phosphorylase and various glycosyltransferases for further study. nih.govacs.org

Enzyme assays are performed to measure the rate of the catalyzed reaction and to determine the enzyme's specificity for different substrates.

Spectrophotometric Assays : These continuous assays are often preferred for kinetic studies. One such method for a phosphorylase involved coupling the formation of glucose-1-phosphate to the reactions of phosphoglucomutase and glucose-6-phosphate dehydrogenase. The resulting reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm. nih.gov

Chromatography-Based Assays : HPLC is frequently used in discontinuous assays. The enzymatic reaction is stopped at various time points, and the mixture is analyzed by HPLC to quantify the amount of substrate consumed or product formed. nih.gov This method was used to show that a purified epimerase converted CDP-Glucose into a single product, which was confirmed to be CDP-Mannose. nih.gov

Substrate specificity is determined by testing the enzyme's activity against a panel of potential substrates. For example, the specificity of a GDP-hexose phosphorylase was tested with various nucleoside diphosphates (GDP, UDP, CDP, ADP), demonstrating a clear preference for the guanosine (B1672433) nucleotide. nih.gov

Table 2: Kinetic Parameters of C10F3.4 GDP-d-glucose Phosphorylase

| Substrate | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|

| GDP-d-glucose | 150 ± 20 | 2.5 ± 0.1 |

| GDP-d-mannose | 180 ± 20 | 1.1 ± 0.1 |

Kinetic parameters determined for a recombinant C. elegans GDP-d-glucose phosphorylase using a coupled spectrophotometric assay. nih.gov The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax.

Recombinant Protein Expression and Purification Strategies

Structural Biology Techniques

Structural biology techniques are employed to determine the three-dimensional atomic structure of enzymes that interact with this compound. This information is critical for understanding the molecular basis of substrate recognition and catalysis.

The primary method used for this purpose has been X-ray crystallography . This technique was successfully applied to determine the structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi, an enzyme that catalyzes the first irreversible step in the biosynthesis of the deoxysugar tyvelose (B24345), using CDP-D-glucose as its substrate. rcsb.org

The crystallographic analysis, which yielded a structure at 1.80 Å resolution, revealed key architectural features of the enzyme:

Cofactor Binding : The N-terminal domain features a classic Rossmann fold, which serves as the binding site for the required NAD+ cofactor. rcsb.org

Substrate Binding : The C-terminal domain creates the binding pocket for the CDP portion of the substrate. The glucose moiety of the substrate extends into the active site cleft located between the two domains. rcsb.org

Active Site Residues : The high-resolution structure identified key amino acid residues, such as Ser134, Tyr159, Asn197, and Arg208, that are directly involved in anchoring the sugar group of the substrate within the active site. rcsb.org

Such structural insights are invaluable for understanding the enzyme's mechanism and can guide efforts in protein engineering. semanticscholar.org More recent developments, such as the cell-free protein crystallization (CFPC) method, promise to accelerate the structural analysis of proteins, including those that are unstable or produced in low yields. innovationnewsnetwork.com

X-ray Crystallography for High-Resolution Enzyme Structure Determination

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of enzymes involved in this compound metabolism at atomic resolution. mdpi.comcreative-biostructure.com This method has been instrumental in understanding the molecular architecture, active site configuration, and catalytic mechanisms of these proteins. creative-biostructure.com By crystallizing an enzyme, often in complex with its substrate, product, or an analog, researchers can visualize the precise interactions that govern substrate binding and catalysis. nih.govnih.gov

Key enzymes in pathways originating with this compound have been structurally characterized, providing critical information on their function. For instance, the crystal structure of α-D-Glucose-1-phosphate cytidylyltransferase from Salmonella typhi, the enzyme that catalyzes the formation of this compound, has been solved. nih.gov Structural analysis of the enzyme complexed with MgCTP revealed that the nucleotide binding pocket is contained within a single subunit, identifying key residues like Thr14, Arg15, Lys25, and Arg111 as crucial for binding. nih.gov

Similarly, the structure of CDP-D-glucose 4,6-dehydratase, which catalyzes the first irreversible step in the biosynthesis of 3,6-dideoxyhexoses from this compound, was determined from S. typhi. nih.gov The analysis showed a tetrameric enzyme where each subunit has an N-terminal domain for NAD+ binding and a C-terminal domain that houses the CDP portion of the substrate. nih.gov This structural data allowed for the identification of catalytic residues, such as Tyr159, which is proposed to act as the catalytic base. nih.gov

| Enzyme | Organism | PDB Code(s) | Key Structural Insights |

| α-D-Glucose-1-phosphate cytidylyltransferase | Salmonella typhi | 1TZF, 1WVC | Hexameric structure; nucleotide binding pocket within one subunit; identified key binding residues (Thr14, Arg15, Lys25, Arg111). nih.govwikipedia.org |

| CDP-D-glucose 4,6-dehydratase | Salmonella typhi | 1WVG | Tetrameric structure with two domains per subunit; identified key residues for sugar binding (Ser134, Tyr159, Asn197, Arg208) and catalysis (Tyr159, Asp135, Lys136). nih.gov |

| NAD(P)-dependent oxidoreductase | Campylobacter jejuni | Not specified | High-resolution structures revealed how an open-chain nucleotide-linked sugar is held in the active site cleft. nih.govacs.org |

Complementary Spectroscopic Approaches (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary tool to X-ray crystallography, offering the ability to study molecular structure, dynamics, and interactions in solution. nih.gov A significant advantage of NMR is its capacity for real-time monitoring of enzymatic reactions without the need for chromatography. nih.govasm.org

In the context of this compound metabolism, in-situ NMR has been used to directly observe enzymatic conversions. For example, the epimerization of CDP-D-glucose to CDP-D-mannose by CDP-tyvelose 2-epimerase was monitored using proton NMR. asm.org This approach not only confirmed that CDP-D-mannose was the sole product but also allowed for the determination of the reaction's equilibrium constant. asm.org

More advanced NMR-based strategies have been developed to facilitate the study of complex, multi-enzyme pathways. nih.gov One such method utilizes selectively 13C-labeled sugar nucleotides and two-dimensional 1H-13C HSQC experiments. This technique provides sensitive, direct detection and quantification of all labeled reactants, intermediates, and products in real-time, overcoming the challenge of resolving complex mixtures and detecting unstable intermediates that are often encountered in HPLC-based assays. nih.gov Saturation Transfer Difference (STD) NMR is another spectroscopic technique used to probe the binding modes of sugar phosphates to their target enzymes. researchgate.net

Systems Biology Approaches

Systems biology integrates large-scale datasets to understand the broader biological context of molecules like this compound. These approaches can predict enzyme function, identify novel metabolic pathways, and reveal evolutionary relationships across different organisms.

Sequence Similarity Network (SSN) and Genome Neighborhood Network (GNN) Analyses

Sequence Similarity Networks (SSNs) and Genome Neighborhood Networks (GNNs) are powerful bioinformatic tools for visualizing relationships among protein sequences and predicting enzyme function on a large scale. illinois.eduelifesciences.org An SSN groups proteins into clusters based on sequence similarity, which often correlate with function. illinois.edu A GNN builds on this by analyzing the genomic context of the genes, leveraging the fact that genes for enzymes in a common metabolic pathway are often clustered together in operons. elifesciences.org

These methods have been successfully applied to pathways related to this compound derivatives. In one study, SSN and GNN analyses were used to identify enzymes responsible for the biosynthesis of CDP-6-D-glucitol in Campylobacter jejuni. nih.govacs.org By generating an SSN for a putative sugar nucleotidyltransferase, researchers could visualize its relationship to other known enzymes. acs.org A subsequent GNN analysis, which examined the neighboring genes across hundreds of genomes, revealed a consistent pairing with an NAD(P)-dependent oxidoreductase. nih.govacs.org This strong genomic linkage allowed the researchers to predict that these two enzyme families work together to form a new biosynthetic pathway, a hypothesis that was then confirmed experimentally. nih.govacs.orgresearchgate.net

The general workflow for these analyses involves:

Using a known protein sequence (e.g., a cytidylyltransferase) as a query in a tool like the Enzyme Function Initiative's Enzyme Similarity Tool (EFI-EST). acs.orgillinois.edu

Generating an SSN from the retrieved homologous sequences to visualize clusters of related proteins. acs.org

Using the sequence clusters from the SSN as input for a GNN tool (like EFI-GNT) to analyze the genomic neighborhoods of each sequence. acs.orgelifesciences.org

Identifying conserved gene clusters that suggest a shared metabolic pathway, allowing for functional prediction. nih.govelifesciences.org

Functional Genomics and Gene Deletion Studies

Functional genomics aims to assign functions to genes and understand their roles in an organism's physiology, often through systematic gene inactivation. Gene deletion studies are a primary tool in this field, where a specific gene is knocked out, and the resulting phenotype is observed to infer the gene's function. nih.gov

This approach has been critical in dissecting pathways involving this compound. In Streptococcus pneumoniae, the functions of several glycosyltransferases in capsule synthesis were investigated by creating specific gene deletion mutants. nih.gov Deletion of the cps2T gene, for example, resulted in a complete loss of capsule production. nih.gov In contrast, deleting other downstream genes like cps2F and cps2I was lethal unless a secondary suppressor mutation occurred that reduced the activity of the initial enzyme in the pathway. nih.gov This pattern indicated that the product of the Cps2T-catalyzed step is essential and that Cps2T performs the committed step in the synthesis of the polysaccharide repeat unit. nih.gov

Similarly, the knockout of the gene encoding CDP-D-glucose synthase in Streptomyces sp. FR-008 was shown to negatively impact the production of a specific exopolysaccharide, directly linking that gene to the biosynthesis of the final product. researchgate.net These studies provide definitive in-vivo evidence for gene function that complements the predictions from bioinformatics and the in-vitro data from biochemistry.

| Gene(s) Deleted | Organism | Pathway Affected | Key Finding |

| ste17 | Streptomyces sp. FR-008 | Exopolysaccharide synthesis | Knockout of the CDP-D-glucose synthase gene negatively affected production of the exopolysaccharide. researchgate.net |

| cps2T, cps2F, cps2G, cps2I | Streptococcus pneumoniae | Serotype 2 capsule synthesis | Deletion of cps2T abolished capsule synthesis, identifying it as the committed step. Deletion of downstream genes required suppressor mutations, confirming their order in the pathway. nih.gov |

| CDS1 | Saccharomyces cerevisiae | Phospholipid biosynthesis | Deletion of the gene for CDP-diacylglycerol synthase was predicted by computational models to be essential, highlighting the use of deletion mutant libraries to validate metabolic models. nih.gov |

Comparative Genomics and Evolutionary Aspects of Cdp Alpha D Glucose Pathways

Phylogenetic Distribution and Diversity of CDP-alpha-D-glucose Metabolism Across Biological Domains

The metabolic pathways involving cytidine (B196190) diphosphate (B83284) (CDP)-alpha-D-glucose are not universally distributed across all life forms. Their presence and diversity are closely linked to specific biosynthetic needs, particularly the production of cell surface polysaccharides and other specialized glycoconjugates.

Bacteria: The biosynthesis of this compound is most prominent in the bacterial domain. It serves as a crucial precursor for the synthesis of 3,6-dideoxyhexoses, which are important components of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria. researchgate.netresearchgate.net The enzyme glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), which catalyzes the formation of this compound from CTP and α-D-glucose-1-phosphate, is found in a wide range of bacterial species. kegg.jp For example, this pathway is integral to the O-antigen synthesis in genera such as Salmonella and Yersinia. researchgate.netresearchgate.net In some bacteria, such as Campylobacter jejuni, related pathways utilize CDP-activated sugars for the synthesis of capsular polysaccharides (CPS). nih.gov While C. jejuni serotype HS:5 uses a pathway to produce CDP-6-d-glucitol from CTP and D-fructose-6-phosphate, the underlying principle of using a CDP-activated sugar highlights the diversity of these pathways in bacteria. nih.gov

Archaea: In the archaeal domain, the central carbohydrate metabolism often features unique or modified versions of classical pathways seen in bacteria and eukaryotes. nih.gov While archaea possess pathways for synthesizing isoprenoid-based membrane lipids, which differ significantly from the fatty acid-based lipids of bacteria and eukarya, the direct and widespread use of this compound is less characterized. frontiersin.org Some archaea do synthesize CDP-archaeol, an analogous CDP-activated precursor for their unique ether lipids, suggesting a convergent evolutionary theme of using nucleotide activation for lipid biosynthesis. frontiersin.org However, the canonical this compound pathway as seen in bacteria for O-antigen synthesis is not a prominent feature in archaea.

Eukarya: In eukaryotes, the primary activated glucose donor for polysaccharide synthesis is UDP-glucose. luc.edu The enzymes and pathways for this compound synthesis are generally absent in most eukaryotic lineages, including mammals and plants, for the purpose of widespread glycan synthesis. However, orthologs of enzymes involved in bacterial nucleotide sugar synthesis can be found. For instance, the ISPD gene in mammals, which is homologous to bacterial CDP-ribitol pyrophosphorylases, is involved in a step of α-dystroglycan glycosylation. nih.gov This suggests that while the specific this compound pathway is not conserved, the broader family of cytidylyltransferases has been adapted for different functions throughout eukaryotic evolution.

Table 1: Distribution of Key Enzyme Families Related to this compound and Analogue Metabolism

| Domain | Key Enzyme/Pathway Component | Primary Function | Representative Organisms |

| Bacteria | Glucose-1-phosphate cytidylyltransferase | O-antigen precursor synthesis | Salmonella typhi, Yersinia pseudotuberculosis |

| CDP-paratose synthase | Dideoxy sugar synthesis | Salmonella typhi | |

| CDP-glucose 4,6-dehydratase | Deoxy sugar precursor synthesis | Yersinia pseudotuberculosis | |

| Archaea | CDP-archaeol synthase (CarS) | Ether lipid precursor synthesis | Methanothermobacter thermautotrophicus |

| Eukarya | ISPD (CDP-ribitol pyrophosphorylase homolog) | α-dystroglycan glycosylation | Homo sapiens |

| UDP-glucose pyrophosphorylase (UGPase) | Primary glucose donor for glycans | Widespread in eukaryotes |

Identification of Orthologous and Paralogous Genes in Different Species

The evolution of this compound pathways can be traced through the identification of orthologous and paralogous genes encoding the necessary enzymes. Orthologs are genes in different species that evolved from a common ancestral gene by speciation, while paralogs are genes related by duplication within a genome. stanford.edu

Paralogs: Within the broader family of sugar nucleotide pyrophosphorylases, paralogous relationships are evident. These enzymes, which activate a sugar-1-phosphate with a nucleoside triphosphate, likely arose from a common ancestor through gene duplication and subsequent divergence. nih.govresearchgate.net For example, ADP-glucose pyrophosphorylase, UDP-glucose pyrophosphorylase, and CDP-glucose pyrophosphorylase share structural similarities and a common catalytic mechanism, suggesting they are paralogs. nih.gov This paralogous relationship allowed for the evolution of distinct pathways for different purposes; for instance, ADP-glucose is primarily used for glycogen (B147801) synthesis in bacteria, while UDP-glucose is a versatile precursor for many polysaccharides, and CDP-glucose is channeled into specialized pathways like dideoxy sugar synthesis. nih.gov

In some cases, an enzyme in one organism may have a paralogous relationship with an enzyme of different substrate specificity in another. The mammalian ISPD protein, for example, is an ortholog of bacterial CDP-ribitol pyrophosphorylases. nih.gov Within the broader cytidylyltransferase family, ISPD can be considered a paralog of the bacterial CDP-glucose pyrophosphorylases, both having evolved from a common ancestral nucleotidyltransferase but adapted to utilize different sugar phosphate (B84403) substrates.

Table 2: Examples of Orthologous and Paralogous Genes in Nucleotide Sugar Synthesis

| Gene/Enzyme Family | Type of Homology | Organism 1 | Gene Name (Organism 1) | Organism 2 | Gene Name (Organism 2) | Function |

| Glucose-1-phosphate cytidylyltransferase | Ortholog | Salmonella typhi | rfbF | Yersinia pseudotuberculosis | ddhA | This compound synthesis for O-antigen |

| Sugar Nucleotide Pyrophosphorylases | Paralog | Escherichia coli | galU (UDP-Glc PPase) | Salmonella typhi | rfbF (CDP-Glc PPase) | Activation of glucose with different nucleotides |

| Cytidylyltransferases | Paralog | Bacillus subtilis | (CDP-ribitol pyrophosphorylase) | Homo sapiens | ISPD | Synthesis of CDP-activated sugar alcohols |

Evolutionary Trajectories of Nucleotide Sugar Biosynthetic Gene Clusters

The genes required for the synthesis of nucleotide sugar precursors are often found organized in clusters within bacterial genomes. researchgate.net These clusters, particularly those for O-antigen synthesis (rfb clusters), provide a clear model for studying the evolutionary trajectories of these pathways.

The evolution of these gene clusters is characterized by a combination of vertical descent and significant horizontal gene transfer (HGT). The core genes for the synthesis of common precursors, such as this compound, often show a phylogenetic history consistent with the host organism's evolution. However, the genes responsible for modifying these precursors to create the vast diversity of O-antigen structures are highly variable and frequently exchanged between species. researchgate.net

The evolutionary trajectory often begins with a core set of enzymes for producing a basic nucleotide sugar. For the CDP-dideoxyhexose pathway, this would be the enzymes for this compound synthesis. Subsequent recruitment and integration of genes for dehydratases, epimerases, and reductases into the gene cluster allowed for the production of a wide array of derivatives. For example, the synthesis of CDP-paratose and CDP-tyvelose in Salmonella requires the initial formation of this compound, followed by the action of CDP-glucose 4,6-dehydratase and subsequent enzymes, all encoded by genes within the same cluster. researchgate.net This modular evolution allows for rapid diversification of cell surface antigens, providing a strong selective advantage in evading host immune systems.

Genomic Signatures and Horizontal Gene Transfer in Pathogenic Bacteria

Horizontal gene transfer (HGT) is a major driver of evolution in pathogenic bacteria, facilitating the rapid acquisition of new traits, including antibiotic resistance and virulence factors. nih.gov The gene clusters for O-antigen biosynthesis, which rely on this compound and its derivatives, are prime examples of mobile genetic elements spread via HGT. asm.org

Genomic Signatures: The presence of O-antigen gene clusters obtained through HGT often leaves detectable genomic signatures. These can include:

Atypical G+C Content: The guanine-cytosine content of the transferred gene cluster may differ significantly from the average G+C content of the recipient genome. asm.org

Flanking Mobile Elements: These gene clusters are frequently flanked by insertion sequences (IS elements) or remnants of bacteriophages and plasmids, which mediate their transfer and integration into the chromosome.

Association with tRNA Genes: tRNA genes are common integration sites for foreign DNA, including pathogenicity islands and O-antigen gene clusters.

Role in Pathogenicity: The horizontal transfer of these gene clusters has profound implications for pathogenicity. The O-antigen is a major virulence factor, contributing to serum resistance and protecting the bacterium from phagocytosis. By acquiring new O-antigen clusters through HGT, a pathogen can alter its serotype, a phenomenon known as serotype conversion. This allows the bacterium to evade pre-existing immunity in a host population. The exchange of rfb gene clusters is well-documented among species of Salmonella, Escherichia coli, and Shigella, demonstrating the critical role of HGT in the evolution and emergence of new pathogenic strains. asm.org The mobility of these pathways underscores how the synthesis of a single molecule, this compound, is the entry point to a modular and transferable system that is fundamental to the adaptability and virulence of many bacterial pathogens.

Biotechnological Applications and Metabolic Engineering Strategies

Enzymatic Synthesis of Modified Nucleotide Sugars and Glycoconjugates

The enzymatic synthesis of nucleotide sugars, including Cytidine (B196190) diphosphate (B83284) (CDP)-alpha-D-glucose, leverages biocatalysts to mimic biosynthetic processes, offering high specificity and efficiency. These methods typically involve the phosphorylation of a sugar at the anomeric position by a kinase to yield a sugar 1-phosphate. acs.org Subsequently, a pyrophosphorylase or a similar transferase catalyzes the coupling of the sugar 1-phosphate with a nucleotide triphosphate to generate the final nucleotide diphosphate (NDP)-sugar. acs.orgnih.gov

A key advantage of enzymatic approaches is the ability to produce a wide array of modified and uncommon nucleotide sugars that are difficult to access through traditional chemical synthesis. pnas.org For instance, promiscuous epimerase enzymes have been discovered that can facilitate C-2 epimerization in various nucleotide-activated forms of D-glucose, including CDP-D-glucose, expanding the toolbox for carbohydrate synthesis. asm.org

One powerful strategy involves the use of engineered glycosyltransferases with broad substrate specificity. A notable example is the directed evolution of the glycosyltransferase OleD, which resulted in a variant capable of catalyzing the "reverse" reaction to form various NDP-sugars. This engineered biocatalyst can successfully synthesize 30 different NDP-sugars, including CDP-alpha-D-glucose and its derivatives, from the corresponding nucleoside diphosphates and activated glycoside donors with an average conversion of 74%. pnas.org This combinatorial approach significantly simplifies access to a library of nucleotide sugars for research and biotechnological applications. pnas.org

Human Milk Oligosaccharides (HMOs) are a complex family of glycans crucial for infant health. nih.gov Their intricate structures are built from five primary monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac). nih.govnih.gov The biosynthesis of HMOs begins with a lactose (B1674315) core (Galβ1–4Glc), which is elongated and modified by specific glycosyltransferases that add further sugar units. nih.govfrontiersin.org The sugar donors for these enzymatic reactions are activated nucleotide sugars, such as UDP-galactose, GDP-fucose, and CMP-N-acetylneuraminic acid. frontiersin.orgmdpi.com

While this compound is not a primary building block in the natural biosynthesis of the most common HMOs, chemoenzymatic strategies utilize it and its derivatives to create novel HMO analogues. These synthetic strategies provide access to structurally defined HMOs for functional studies and potential applications. nih.gov A common approach, termed core synthesis/enzymatic extension (CSEE), involves the chemical synthesis of a core oligosaccharide structure, which is then enzymatically extended using various glycosyltransferases to generate a library of diverse HMOs. nih.gov

The versatility of enzymatic synthesis allows for the incorporation of modified sugars, derived from precursors like CDP-glucose, to produce HMO analogues with altered structures and potentially new biological activities. This is facilitated by the discovery and engineering of enzymes with broadened substrate scopes that can utilize non-natural nucleotide sugars. pnas.orgasm.org Such chemoenzymatic methods are instrumental in overcoming the challenge of obtaining pure, individual HMO structures, which is a major limitation for both research and commercial application. nih.govnih.gov

| Building Block | Role in HMO Synthesis | Corresponding Nucleotide Sugar (Typical) |

| D-glucose (Glc) | Forms the reducing end of the lactose core. nih.gov | UDP-glucose (precursor to UDP-galactose) frontiersin.org |

| D-galactose (Gal) | Forms the non-reducing end of the lactose core and elongates chains. nih.gov | UDP-galactose frontiersin.org |

| N-acetyl-D-glucosamine (GlcNAc) | Elongates the core structures. nih.gov | UDP-N-acetylglucosamine |

| L-fucose (Fuc) | Added to terminal positions (fucosylation). frontiersin.org | GDP-L-fucose mdpi.com |

| N-acetylneuraminic acid (Neu5Ac) | Added to terminal positions (sialylation). frontiersin.org | CMP-N-acetylneuraminic acid |

The in vitro synthesis of cellulose (B213188) provides a pathway to create tailor-made cellulosic materials with highly controlled structures. nih.govcapes.gov.br Biosynthetic routes have been explored using nucleoside diphosphate sugars, including ADP-glucose, GDP-glucose, and this compound, as substrates for cellulose synthesis in extracts from organisms like Acetobacter xylinum. google.com This contrasts with the more commonly studied in vitro synthesis that uses uridine (B1682114) diphosphate glucose (UDP-glucose), which typically results in the formation of the cellulose II allomorph. google.com

A distinct enzymatic approach for producing cellulosic materials in vitro utilizes the enzyme cellodextrin phosphorylase (CDP). jst.go.jp This enzyme catalyzes the reversible phosphorolysis of cellodextrin. jst.go.jp In its synthetic capacity, it can polymerize α-glucose 1-phosphate, using glucose or cellobiose (B7769950) as a primer, to generate insoluble cellodextrins. nih.govjst.go.jp This process yields highly crystalline cellulose II in the form of platelet-shaped lamellar crystals. nih.govcapes.gov.br It is critical to note that the "CDP" in this context refers to the enzyme cellodextrin phosphorylase and not the nucleotide Cytidine diphosphate. The substrate for this specific enzyme is α-glucose 1-phosphate, not this compound. nih.govcapes.gov.brjst.go.jp

The use of this compound as a direct activated-sugar donor represents an alternative, though less commonly cited, pathway for the biocatalytic production of cellulose, distinct from the cellodextrin phosphorylase-mediated route. google.com

Chemoenzymatic Production of Human Milk Oligosaccharides (HMOs) and Analogues

Metabolic Engineering for Enhanced Biosynthesis of this compound Derived Products

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a powerful platform for the production of valuable natural products. pnnl.govmdpi.com This involves the rational modification of cellular metabolism to enhance the flux towards a desired compound. pnnl.gov Many valuable secondary metabolites, particularly unusual deoxysugars found in bacteria, are derived from nucleotide sugars. nih.gov The biosynthesis of these sugars often begins with glucose-6-phosphate or glucose-1-phosphate, which are key precursors for the synthesis of NDP-sugars, including TDP-sugars and CDP-sugars. nih.gov

Enhancing the production of compounds derived from this compound requires a systematic approach. Strategies include increasing the intracellular pool of precursors, such as glucose-1-phosphate and CTP, and upregulating the activity of key enzymes like glucose-1-phosphate cytidylyltransferase, which catalyzes the formation of CDP-glucose. Further downstream, the pathways leading to specific derived products, such as 3,6-dideoxyhexoses, can be optimized by balancing the expression of the required enzymes. nih.gov Blocking competing metabolic pathways that drain precursors away from the target product is another common and effective strategy. researchgate.net

The production of complex molecules derived from this compound often requires the introduction of a complete multi-step biosynthetic pathway into a robust industrial microorganism, known as a heterologous host. mit.edunih.gov The successful reconstruction of such pathways is a cornerstone of synthetic biology and metabolic engineering. mdpi.com The process begins with identifying and cloning all the necessary genes for the pathway, which are then assembled into expression cassettes under the control of suitable promoters for the chosen host, such as E. coli. google.com

However, simply introducing the genes is rarely sufficient to achieve high production titers. nih.govnih.gov Optimization is crucial and involves several layers of engineering. A key challenge is achieving a balanced expression of all pathway enzymes to avoid the accumulation of toxic intermediates and to prevent the formation of metabolic bottlenecks. pnnl.govnih.gov This can be accomplished by modulating gene expression levels through the use of promoters of different strengths, adjusting plasmid copy numbers, or integrating genes into the host chromosome. nih.gov Furthermore, the host's central metabolism may need to be rewired to improve the supply of essential precursors (e.g., glucose-1-phosphate, CTP) and cofactors (e.g., ATP, NADPH) to the heterologous pathway. rsc.orgnih.gov

The performance of a reconstructed biosynthetic pathway is often limited by the catalytic properties of its individual enzymes, such as low activity, narrow substrate specificity, or instability under process conditions. scispace.comillinois.edu Directed evolution and enzyme engineering are indispensable tools to overcome these limitations by tailoring enzymes for specific industrial applications. nih.govnih.gov These techniques mimic natural evolution in the laboratory by creating large libraries of enzyme variants through random mutagenesis or recombination, followed by screening or selection to identify variants with improved properties. scispace.com

A significant application of these methods in the context of CDP-glucose is the improvement of enzymes involved in nucleotide sugar synthesis and modification. acs.org For example, directed evolution has been used to dramatically enhance the catalytic efficiency and broaden the substrate scope of glycosyltransferases. pnas.org In one study, a glycosyltransferase was engineered to efficiently catalyze the synthesis of a wide range of NDP-sugars, including CDP-glucose, from various donors. pnas.org This demonstrates the power of directed evolution to create novel biocatalysts with significantly improved efficiency for producing this compound and its derivatives. pnas.orgebi.ac.uk Engineering can also enhance enzyme stability and solubility, which are critical for developing robust whole-cell biocatalysts or for in vitro applications. illinois.edu

| Engineering Strategy | Objective | Example Application | Reference |

| Pathway Reconstruction | Introduce a new metabolic pathway into a host organism. | Assembling a four-step flavonoid pathway in E. coli for production from glucose. | nih.gov |